Z-Gln(Xan)-OH
Overview
Description
Molecular Structure Analysis
The Z-Gln(Xan)-OH molecule contains a total of 61 bonds. These include 37 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 (thio-) carbamate .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that this compound exhibits remarkable stability, ensuring consistent performance in diverse environments. Its unique composition facilitates efficient reactions and yields excellent results .Physical and Chemical Properties Analysis
This compound exhibits remarkable stability, ensuring consistent performance in diverse environments. Its unique composition facilitates efficient reactions and yields excellent results. With exceptional solubility in various solvents, this compound provides flexibility and ease of use .Scientific Research Applications
Sensor Development Using ZnO Nanocomposites
A study by Rahman et al. (2017) explored the use of ZnO coated carbon nanotube nanocomposites (ZnO–CNT NCs), ZnO coated carbon black (ZnO–CB), ZnO coated graphene oxide (ZnO–GO), and ZnO nanoparticles in developing selective xanthine (Xan) chemical sensors. These sensors exhibited high sensitivity and stability, highlighting the potential of Z-Gln(Xan)-OH in sensor technology.
Photocatalysis for Hydrogen Production
Research by He et al. (2017) demonstrated the use of WO3/g-C3N4/Ni(OH)x hybrids in photocatalytic hydrogen production. The incorporation of WO3 and Ni(OH)x co-catalysts significantly enhanced the efficiency of g-C3N4 in hydrogen production, suggesting the potential of this compound in photocatalytic applications.
Drug Delivery Applications
A study by Wang et al. (2017) investigated the role of xanthophylls (Xan) in improving the colloidal delivery capacity of zein hydrolysate (ZH). The presence of Xan significantly enhanced the interfacial activity and delivery capacity of ZH, indicating the utility of this compound in drug delivery systems.
Photocatalytic CO2 Reduction
Ji-Chao Wang et al. (2016) synthesized Z-scheme BiOI/g-C3N4 photocatalysts for CO2 reduction. Their work showed that these composites had higher photocatalytic activity compared to pure g-C3N4 and BiOI, indicating the relevance of this compound in CO2 reduction applications.
Preparation of 3(s)-amino-10(r)-carboxy-1,6-diaza-cyclodeca-2,7-dione
Kemp and Stites (1988) prepared the title compound, a derivative of Z-Gln-Glu(OH)2, indicating the chemical synthesis capabilities of this compound.
Photocatalysis in Environmental Applications
Kumar and Rao (2015) reviewed the use of zinc oxide in photocatalysis, particularly in environmental applications. The study highlighted the importance of this compound in photocatalytic processes for wastewater treatment.
Isoniazid Degradation
Jo and Natarajan (2015) studied the photocatalytic degradation of isoniazid using Z-scheme g-C3N4/TiO2 photocatalysts, indicating the potential use of this compound in pharmaceutical waste treatment.
Thin-Film Solar Cells
Ennaoui et al. (2001) demonstrated the use of Zn(X,OH) buffer layers in developing high-efficiency Cd-free CIGSS thin-film solar cells, suggesting the application of this compound in renewable energy technologies.
Mechanism of Action
Target of Action
The primary target of Z-Gln(Xan)-OH is the enzyme transglutaminase . Transglutaminases are a large family of intracellular and extracellular enzymes that catalyze cross-links between protein molecules . They are involved in various physiological functions such as blood clotting, wound healing, and epidermal keratinization .
Mode of Action
Transglutaminase catalyzes the acyl transfer reaction between γ-carboxyamide groups (acyl donor) and primary amines (acyl acceptor). In proteins, it is able to crosslink the γ-carboxyamide of glutamine and the primary ε-amine in lysine . This compound acts as the amine acceptor substrate in this reaction .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving protein cross-linking. The formation of isopeptide bonds results in both intra- and inter-molecular cross-linking of proteins, leading to protein polymerization . This process is significant as it results in stable, insoluble macromolecular complexes .
Pharmacokinetics
The stability of the compound in various environments, such as its thermostability and stability in organic solvents, has been evaluated .
Result of Action
The result of this compound’s action is the formation of Z-glutamylhxdroxamate-glycine, which develops a colored complex with iron (III) detectable at 525 nm . This reaction product is significant as it forms stable, insoluble macromolecular complexes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme transglutaminase, which this compound interacts with, is known to be a calcium-dependent enzyme . Additionally, the stability of this compound in various solvents has been evaluated, with isopropanol showing the strongest stabilizing effect .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Z-Gln(Xan)-OH plays a crucial role in biochemical reactions involving transglutaminases. Transglutaminases are enzymes that catalyze the formation of covalent bonds between glutamine residues and primary amines. In the presence of this compound, transglutaminases facilitate the transfer of the γ-carboxyamide group of glutamine to hydroxylamine, forming Z-glutamyl-hydroxamate . This reaction is essential for studying the enzymatic activity and specificity of transglutaminases.
Cellular Effects
This compound influences various cellular processes by interacting with transglutaminases. These enzymes are involved in numerous cellular functions, including cell signaling, gene expression, and cellular metabolism. The presence of this compound in cellular environments can modulate transglutaminase activity, affecting processes such as protein cross-linking, cell adhesion, and apoptosis . This compound’s impact on cell signaling pathways and gene expression highlights its significance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transglutaminases. This compound acts as a substrate, binding to the active site of the enzyme and facilitating the transfer of the γ-carboxyamide group of glutamine to hydroxylamine. This reaction results in the formation of Z-glutamyl-hydroxamate, which can be detected and quantified in biochemical assays . The binding interactions and catalytic activity of transglutaminases with this compound provide insights into the enzyme’s function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for consistent and reliable results in biochemical assays . Prolonged exposure to certain environmental factors may lead to degradation, affecting the compound’s efficacy and the accuracy of experimental outcomes. Long-term studies have demonstrated that this compound can influence cellular function over extended periods, providing valuable data on its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that low to moderate doses of this compound can enhance transglutaminase activity, promoting beneficial cellular processes such as tissue repair and wound healing . High doses of this compound may lead to toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to transglutaminase activity. This compound interacts with enzymes and cofactors that facilitate the transfer of the γ-carboxyamide group of glutamine to hydroxylamine . The resulting Z-glutamyl-hydroxamate can influence metabolic flux and alter metabolite levels, impacting various biochemical processes. The study of this compound in metabolic pathways provides insights into its role in cellular metabolism and enzyme regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its availability and activity in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its role in cellular biochemistry.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its interactions with transglutaminases and other biomolecules, as well as its overall role in cellular processes.
Properties
IUPAC Name |
(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191707 | |
Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327981-01-1 | |
Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327981-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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